molecular formula C5H5Cl2N3 B112934 2-Amino-4,6-dichloro-5-methylpyrimidine CAS No. 7153-13-1

2-Amino-4,6-dichloro-5-methylpyrimidine

Cat. No. B112934
CAS RN: 7153-13-1
M. Wt: 178.02 g/mol
InChI Key: ISVBZKXYQWWVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4,6-dichloro-5-methylpyrimidine” is a chemical compound with the CAS Number: 7153-13-1 . It has a molecular weight of 178.02 and its molecular formula is C5H5Cl2N3 . The compound is also known by the IUPAC name 4,6-dichloro-5-methyl-2-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of “2-Amino-4,6-dichloro-5-methylpyrimidine” can be represented by the SMILES string Cc1nc(Cl)c(N)c(Cl)n1 . The InChI representation is InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h1H3,(H2,8,9,10) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is 70-73 °C . The compound has a molecular weight of 178.02 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines, including 2-Amino-4,6-dichloro-5-methylpyrimidine, are known to have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Aromatic Nucleophilic Substitution Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been used in aromatic nucleophilic substitution reactions .
  • Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application : It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
  • Results or Outcomes : This reaction will need solvent dioxane .

Anti-Inflammatory Effects

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines, including 2-Amino-4,6-dichloro-5-methylpyrimidine, are known to have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Aromatic Nucleophilic Substitution Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been used in aromatic nucleophilic substitution reactions .
  • Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application : It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
  • Results or Outcomes : This reaction will need solvent dioxane .

Anti-Inflammatory Effects

  • Scientific Field : Pharmacology
  • Application Summary : Pyrimidines, including 2-Amino-4,6-dichloro-5-methylpyrimidine, are known to have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Aromatic Nucleophilic Substitution Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde has been used in aromatic nucleophilic substitution reactions .
  • Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application : It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
  • Results or Outcomes : This reaction will need solvent dioxane .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4,6-dichloro-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBZKXYQWWVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289300
Record name 2-Amino-4,6-dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloro-5-methylpyrimidine

CAS RN

7153-13-1
Record name 7153-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4,6-dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4,6-DICHLORO-5-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dichloro-5-methylpyrimidine
Reactant of Route 2
2-Amino-4,6-dichloro-5-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-Amino-4,6-dichloro-5-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-Amino-4,6-dichloro-5-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Amino-4,6-dichloro-5-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-Amino-4,6-dichloro-5-methylpyrimidine

Citations

For This Compound
2
Citations
GL McLeod - Journal of Research of the National Bureau of …, 1962 - ncbi.nlm.nih.gov
Formaldehyde has been shown to react with 2-aminopyrimidine (II) and 2-(methylamino) pyrimidine (V) at room temperature to give the corresponding methylol derivatives or the …
Number of citations: 2 www.ncbi.nlm.nih.gov
F Kalčic - 2017 - dspace.cuni.cz
This thesis is engaged in the synthesis of polysubstituted pyrimidines with anti- inflammatory properties. Such molecules can inhibit production of prostaglandin E2 (PGE2). The aim of …
Number of citations: 2 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.